
6,7-Diamino-2-methyl-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Diamino-2-methyl-benzothiazole (DMBT) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzothiazole derivative that is widely used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
6,7-Diamino-2-methyl-benzothiazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 6,7-Diamino-2-methyl-benzothiazole has been shown to exhibit antimicrobial, antifungal, and anticancer properties. It has also been investigated for its potential use as an antioxidant and anti-inflammatory agent. In agriculture, 6,7-Diamino-2-methyl-benzothiazole has been used as a plant growth regulator and pesticide. In material science, 6,7-Diamino-2-methyl-benzothiazole has been used as a precursor for the synthesis of various organic compounds such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6,7-Diamino-2-methyl-benzothiazole varies depending on its application. In medicine, 6,7-Diamino-2-methyl-benzothiazole has been shown to inhibit the growth of microorganisms and cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antioxidant and anti-inflammatory properties by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. In agriculture, 6,7-Diamino-2-methyl-benzothiazole acts as a plant growth regulator by regulating the expression of genes involved in plant growth and development. It also exhibits pesticidal properties by inhibiting the growth of pests and pathogens.
Efectos Bioquímicos Y Fisiológicos
6,7-Diamino-2-methyl-benzothiazole has been shown to have various biochemical and physiological effects depending on its concentration and application. In medicine, 6,7-Diamino-2-methyl-benzothiazole has been shown to induce DNA damage and inhibit the activity of enzymes involved in cellular metabolism. It also exhibits cytotoxicity and genotoxicity at high concentrations. In agriculture, 6,7-Diamino-2-methyl-benzothiazole has been shown to regulate the expression of genes involved in plant growth and development, leading to increased plant growth and yield. It also exhibits pesticidal properties by inhibiting the growth of pests and pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,7-Diamino-2-methyl-benzothiazole has several advantages for lab experiments such as its ease of synthesis, stability, and low toxicity. Its wide range of applications also makes it a versatile compound for various research studies. However, 6,7-Diamino-2-methyl-benzothiazole also has limitations such as its solubility in water, which can affect its efficacy in certain applications. Its potential toxicity at high concentrations also requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research and development of 6,7-Diamino-2-methyl-benzothiazole. In medicine, further studies are needed to investigate its potential as an anticancer agent and to optimize its dosage and administration. In agriculture, research is needed to explore its potential as a biopesticide and to develop more efficient and sustainable methods of application. In material science, 6,7-Diamino-2-methyl-benzothiazole can be further explored for its potential use as a precursor for the synthesis of various organic compounds. Overall, 6,7-Diamino-2-methyl-benzothiazole has a promising future in various fields and its potential applications are still being explored.
Conclusion
6,7-Diamino-2-methyl-benzothiazole (6,7-Diamino-2-methyl-benzothiazole) is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, stability, and low toxicity make it a valuable compound for various research studies. Further research is needed to explore its potential applications and optimize its efficacy in various fields.
Métodos De Síntesis
The synthesis of 6,7-Diamino-2-methyl-benzothiazole involves the reaction of o-phenylenediamine with 2-chlorobenzothiazole in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or acetic acid, and the product is obtained by filtration and recrystallization. The yield of 6,7-Diamino-2-methyl-benzothiazole can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Propiedades
Número CAS |
101258-10-0 |
|---|---|
Nombre del producto |
6,7-Diamino-2-methyl-benzothiazole |
Fórmula molecular |
C8H9N3S |
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
2-methyl-1,3-benzothiazole-6,7-diamine |
InChI |
InChI=1S/C8H9N3S/c1-4-11-6-3-2-5(9)7(10)8(6)12-4/h2-3H,9-10H2,1H3 |
Clave InChI |
RBFVCKBGMGPJIT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=C(C=C2)N)N |
SMILES canónico |
CC1=NC2=C(S1)C(=C(C=C2)N)N |
Sinónimos |
6,7-Benzothiazolediamine,2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



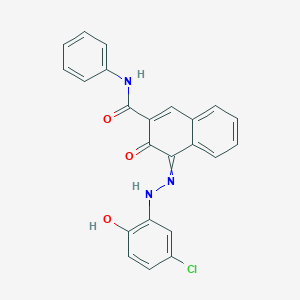
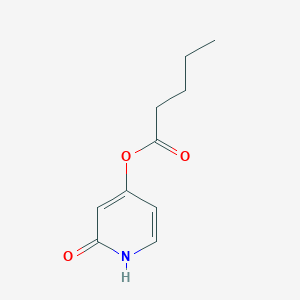

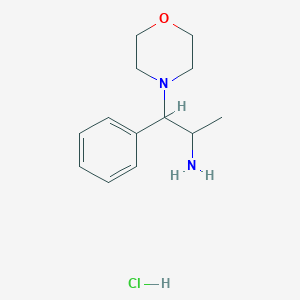
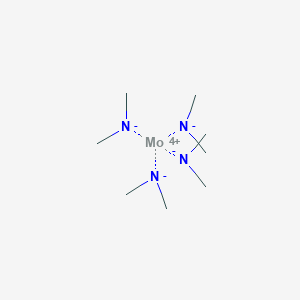
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one](/img/structure/B8936.png)
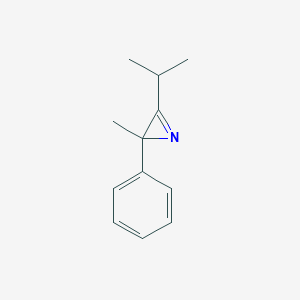
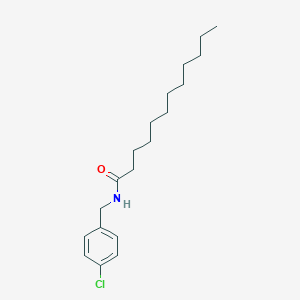

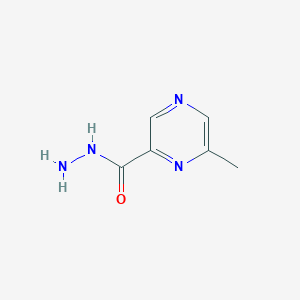
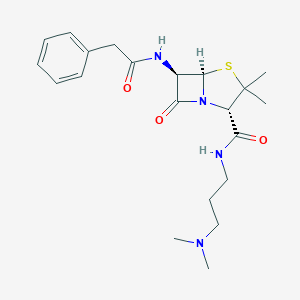

![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)
